molecular formula C15H13NO B195700 10-Methoxyiminostilbene CAS No. 4698-11-7

10-Methoxyiminostilbene

Cat. No.: B195700
CAS No.: 4698-11-7
M. Wt: 223.27 g/mol
InChI Key: ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
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Description

10-Methoxyiminostilbene, with the chemical formula C15H13NO, is a compound known for its potential applications in various fields. It is characterized by its methoxy and iminostilbene functional groups.

Mechanism of Action

10-Methoxyiminostilbene, also known as 10-Methoxy-5H-dibenzo[b,f]azepine, is a compound with a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

This compound is known to be an intermediate in the synthesis of the antiepileptic drug, oxcarbazepine . .

Result of Action

It is known to exhibit antioxidant activity in vitro , but the specific molecular and cellular effects need further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For safety, it is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Biochemical Analysis

Biochemical Properties

It is known that it exhibits antioxidant activity in vitro . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Given its antioxidant activity, it may have potential protective effects against oxidative stress in cells .

Preparation Methods

The preparation of 10-Methoxyiminostilbene involves several synthetic routes. One method includes the following steps :

    Addition of iminostilbene-5-formyl halide into methanol: This step involves dripping an alkali metal alcohol salt solution to obtain iminostilbene-5-methyl formate.

    Reaction with dibromohydantoin: The formate is then reacted with dibromohydantoin in methanol to produce 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate.

    Addition of triethylamine: This intermediate is then reacted with triethylamine in methylbenzene to obtain 10-methoxy iminostilbene-5-methyl formate.

    Final reaction: The final step involves reacting the formate with alkali metal hydroxide or alkali metal alcoholate in methanol to yield high-purity this compound.

Chemical Reactions Analysis

10-Methoxyiminostilbene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-Methoxyiminostilbene has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound exhibits antioxidant activity in vitro.

    Medicine: It is utilized in the production of antiepileptic drugs like oxcarbazepine.

    Industry: The compound is used in industrial processes for the large-scale production of pharmaceuticals.

Comparison with Similar Compounds

10-Methoxyiminostilbene is unique due to its specific functional groups and applications. Similar compounds include :

  • Iminostilbene
  • 10-Methoxy-2,2’-iminostilbene
  • 5-Methoxy-11H-benzobbenzazepine

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

5-methoxy-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196999
Record name 10-Methoxyiminostilbene
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-11-7
Record name 10-Methoxy-5H-dibenz[b,f]azepine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxyiminostilbene
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Record name 10-Methoxyiminostilbene
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Record name 10-methoxy-5H-dibenz[b,f]azepine
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Record name 10-METHOXYIMINOSTILBENE
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Synthesis routes and methods I

Procedure details

In a three-neck flask (500 ml), equipped with a mechanical stirring apparatus, 15 ml water was introduced, followed by pyridinium bromide (71.75 g, 0.45 mole; Chemadaa' (Nir Yitshak, Israel)). The mixture was stirred at room temperature (22° C.) for about 10 minutes. Then 250 ml toluene was added, followed by 50 g (0.224 mol) of 10-methoxy-5H-dibenz[b,f]azepine (compound of formula (4), wherein R4 is methoxy). [Note: 10-methoxy-5H-dibenz[b,f]azepine may be obtained from iminostilbene according to the process disclosed in U.S. Pat. No. 5,808,058. 10-methoxy-5H-dibenz[b,f]azepine also is commercially available from various suppliers, including Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (Zhejiang, China), and Ningbo Chongyangtang Biologic Tech Co., Ltd. (Ningbo, China)] NaOCN (45 g, 0.69 mol; OCI Corp., South Korea) was added and the reaction was mixed for about 7–8 hours at room temperature (22° C.). After 7–8 hours, 125 ml of water was added, and the mixture was stirred for about 15 minutes. The resulting solid carbamate of formula (1), 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, was filtered and washed with 50 ml of water. The organic layer was separated and washed with water (2×50 ml).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 10-methoxy-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (19 g, 67.5 mmol), poly (ethylene glycol) 200 (20 ml) and sodium hydroxide solution 50% (13 ml, 246 mmol) is heated to 100° C. for 4hours. Water (30 ml) is added and the suspension is cooled to 20° C. and filtered. The filter cake is washed with water and dried at 60° C./30 mbar to yield 147 g of pure title compound (98%).
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
poly (ethylene glycol)
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 10-Methoxyiminostilbene (MISB) in pharmaceutical synthesis?

A1: this compound (MISB) serves as a crucial intermediate in the production of Oxcarbazepine []. Oxcarbazepine is a widely prescribed antiepileptic drug, highlighting the importance of efficient and scalable synthesis methods for MISB.

Q2: Can you elaborate on the novel industrial process for MISB synthesis described in the research?

A2: The research presents a new industrial process for MISB synthesis that offers significant advantages []. This process utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to produce bromohydrin methyl ether from N-acetyliminostilbene. Notably, this process involves only two isolation and drying steps, simplifying the procedure. Moreover, the byproducts generated – acetic acid, 5,5-dimethylhydantoin, and Et3N·HBr – are non-toxic and can be recycled, contributing to the process's sustainability. This efficient and environmentally conscious approach is particularly valuable for large-scale production of MISB.

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